molecular formula C26H46O9 B131372 Dihydro Mupirocin CAS No. 1246812-11-2

Dihydro Mupirocin

Cat. No. B131372
M. Wt: 502.6 g/mol
InChI Key: BLLCNILVBRPJAH-OAOSLEDJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydro Mupirocin is an antibacterial ointment used to treat impetigo and secondary skin infections caused by Staphylococcus aureus and Streptococcus pyogenes .


Synthesis Analysis

Mupirocin is a polyketide antibiotic produced by Pseudomonas fluorescens. The biosynthetic cluster encodes 6 type I polyketide synthase multifunctional proteins and 29 single function proteins . The biosynthetic pathway belongs to the trans-AT group in which acyltransferase activity is provided by a separate polypeptide . The total synthesis of mupirocin H is accomplished starting from d-glucose .


Molecular Structure Analysis

Dihydro Mupirocin has a molecular formula of C26H46O9 . The structure of mupirocin comprises a monic acid (a heptaketide) containing a pyran ring, attached to 9-hydroxynonanoic acid (9-HN) via an ester linkage .


Chemical Reactions Analysis

A Rieske oxygenase/epoxide hydrolase-catalysed reaction cascade creates oxygen heterocycles in mupirocin biosynthesis . The biosynthetic pathway belongs to the trans-AT group in which acyltransferase activity is provided by a separate polypeptide .


Physical And Chemical Properties Analysis

Dihydro Mupirocin has a molecular weight of 502.6 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 9 . The topological polar surface area is 146 Ų .

Scientific Research Applications

Antibiotic Resistance and Mechanisms

Mupirocin, known for its ability to target methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis, has been crucial in decolonizing nasal and skin infections. Research highlights its effectiveness in controlling MRSA on skin and nasal passages. However, resistance to mupirocin, through mutations in the isoleucyl-tRNA synthetase or acquisition of the mupA gene, poses challenges to its efficacy. Studies have identified both low-level and high-level resistance mechanisms, significantly impacting decolonization strategies and prompting the need for careful application and monitoring to avoid resistance development (Hetem & Bonten, 2013).

Biosynthesis and Genetic Regulation

The biosynthesis of mupirocin, produced by Pseudomonas fluorescens, involves complex pathways including polyketide synthases and tailoring enzymes. Understanding these pathways offers insights into antibiotic production and potential for developing novel antibiotics. Regulatory genes like mupR and mupI have been identified, playing roles in controlling mupirocin production, which is pivotal for topical treatments and staphylococcal infection management (Thomas et al., 2010).

Resistance Prevalence and Impact

The prevalence of mupirocin resistance has been studied across various regions, indicating an increase in resistance rates among Staphylococcus spp. isolates. Such resistance is associated with the overuse of mupirocin, highlighting the need for strategic use and resistance monitoring. Research emphasizes the impact of resistance on the effectiveness of mupirocin in infection control and the importance of understanding resistance mechanisms to develop effective countermeasures (O'Shea et al., 2009).

Novel Formulations and Applications

Exploring new formulations like nanoemulsions has been a significant step towards enhancing mupirocin's delivery and effectiveness. Such advancements not only improve the antibiotic's bioavailability but also offer promising alternatives for treating superficial skin infections more efficiently. This innovation in drug delivery systems marks a crucial development in topical antibiotic application, potentially overcoming limitations associated with resistance and inactivation (Alhasso et al., 2023).

Safety And Hazards

Hazardous decomposition products of Mupirocin include Carbon monoxide (CO), Carbon dioxide (CO2) .

Future Directions

Recent advances in Mupirocin delivery strategies for the treatment of bacterial skin and soft tissue infection have been explored . Off-label usage and ongoing research are investigating new applications of mupirocin, including its potential efficacy against deeper infections and non-typical bacteria .

properties

IUPAC Name

9-[4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbutanoyl]oxynonanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H46O9/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27/h16-21,24-27,31-32H,4-15H2,1-3H3,(H,28,29)/t16?,17-,18-,19-,20-,21-,24+,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLCNILVBRPJAH-OAOSLEDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1C(C(C(CO1)CC2C(O2)C(C)C(C)O)O)O)CC(=O)OCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)CC(C)CC(=O)OCCCCCCCCC(=O)O)[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H46O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332195
Record name Dihydro Mupirocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydro Mupirocin

CAS RN

1246812-11-2
Record name Dihydro Mupirocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.